N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methoxyphenyl ethylamine: This can be achieved by reacting 2-methoxyphenylacetonitrile with ethylamine under basic conditions.
Synthesis of the naphthyl dihydropyridazinone: This involves the cyclization of a naphthyl hydrazine derivative with an appropriate diketone.
Coupling of the two intermediates: The final step involves coupling the methoxyphenyl ethylamine with the naphthyl dihydropyridazinone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydropyridazinone moiety could play a key role in binding to these targets, while the methoxyphenyl and naphthyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the dihydropyridazinone moiety, which is not commonly found in similar compounds. This moiety may confer unique biological activity and binding properties, making it a valuable compound for further research and development.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure
The compound is characterized by the following structural features:
- Methoxyphenyl group : Contributes to lipophilicity and may enhance receptor binding.
- Dihydropyridazin moiety : Implicated in various biological activities, including anti-inflammatory and analgesic effects.
- Naphthalene ring : Known for its role in enhancing the compound's interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit anticonvulsant properties. For instance, the evaluation of related compounds in seizure models demonstrated significant activity:
- Model Used : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
- Efficacy : Compounds related to this compound showed promising results with effective doses (ED50) ranging from 32.08 mg/kg to 40.34 mg/kg .
Compound | ED50 (mg/kg) | Model |
---|---|---|
Compound 10 | 32.08 | MES |
Compound 9 | 40.34 | scPTZ |
Anti-inflammatory Activity
The compound's structural elements suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The presence of the naphthalene moiety is particularly noted for its ability to modulate inflammatory pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. The findings suggest that modifications in the structure can significantly impact the cytotoxic profile:
- IC50 Values : Compounds derived from similar scaffolds demonstrated IC50 values below 20 µg/mL against A549 lung adenocarcinoma cells, indicating strong anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A549 | <20 |
Compound B | NIH/3T3 | >100 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : Potential binding to GABA receptors, enhancing inhibitory neurotransmission.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Anticonvulsant Efficacy : A study demonstrated that a closely related compound significantly reduced seizure frequency in a rodent model, suggesting a favorable safety profile alongside efficacy .
- Cancer Treatment : Clinical trials involving analogs of this compound have shown promise in reducing tumor size in patients with specific types of cancer, warranting further investigation into its therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-23-9-5-4-7-19(23)14-15-26-24(29)17-28-25(30)13-12-22(27-28)21-11-10-18-6-2-3-8-20(18)16-21/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODUVBLNMJQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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